
Cyclopenthiazide
Vue d'ensemble
Description
Cyclopenthiazide est un diurétique thiazidique utilisé principalement pour le traitement de l'hypertension artérielle et de l'insuffisance cardiaque . Il agit en inhibant la réabsorption des ions sodium et chlorure dans les reins, ce qui entraîne une augmentation de l'excrétion d'eau et d'électrolytes . Ce composé est connu pour ses propriétés antihypertensives et est efficace pour réduire la pression artérielle diastolique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le cyclopenthiazide est synthétisé par une série de réactions chimiques impliquant la formation d'un système cyclique de benzothiadiazine. La synthèse commence généralement par la réaction d'un sulfonamide avec un composé aromatique chloré, suivie d'une cyclisation pour former le cycle benzothiadiazine . Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylformamide et de catalyseurs tels que l'hydrure de sodium .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le procédé est optimisé pour un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes pour garantir la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le cyclopenthiazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses amines correspondantes.
Substitution : Le cycle aromatique du this compound peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs tels que le brome ou le chlore en conditions acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les composés aromatiques substitués .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études sur les mécanismes des diurétiques et les relations structure-activité.
Biologie : La recherche sur le this compound se concentre sur ses effets sur le transport ionique cellulaire et son utilisation potentielle dans le traitement de maladies comme l'œdème.
Mécanisme d'action
Le this compound exerce ses effets en inhibant le symporteur sodium-chlorure dans le tube contourné distal du néphron . Cette inhibition réduit la réabsorption des ions sodium et chlorure, ce qui entraîne une augmentation de l'excrétion de ces ions ainsi que de l'eau . La réduction du volume sanguin entraîne une diminution de la pression artérielle. Le this compound a également un effet de modulation allostérique positive sur les récepteurs AMPA-A .
Applications De Recherche Scientifique
Hypertension Management
Mechanism of Action:
Cyclopenthiazide works by inhibiting sodium reabsorption in the distal convoluted tubule of the kidneys, leading to increased urine output and decreased blood volume, which helps lower blood pressure.
Clinical Studies:
- A study demonstrated that low doses of this compound (125 micrograms) effectively reduced systolic and diastolic blood pressure similarly to higher doses (500 micrograms) without significant adverse biochemical effects, suggesting its potential for safer long-term use in hypertensive patients .
- Another clinical trial involving patients with mild essential hypertension confirmed significant reductions in blood pressure after eight weeks of treatment with both 125 and 500 micrograms doses .
Fluid Retention and Heart Failure
This compound is utilized to alleviate fluid retention (edema) in conditions such as heart failure. By promoting diuresis, it helps reduce the workload on the heart.
Efficacy in Combination Therapy:
- Research indicates that combining this compound with spironolactone can optimize diuretic efficacy while minimizing potassium loss, making it beneficial for patients requiring dual therapy .
Potential Protective Effects Against Cataracts
Recent studies have suggested that this compound may offer protective benefits against cataract formation. A case-control study indicated that this diuretic could provide similar protective effects as aspirin-like analgesics against cataracts, highlighting its potential role in ocular health .
Repurposing for Chagas Disease
Emerging research explores the repurposing of this compound for treating Chagas disease, caused by Trypanosoma cruzi. In vitro studies have shown that this compound exhibits growth inhibitory activity against this parasite, particularly when used in combination with other FDA-approved drugs . This approach aims to reduce development costs associated with new drug entities by leveraging existing medications.
Data Tables
Application | Mechanism | Clinical Evidence |
---|---|---|
Hypertension | Inhibits sodium reabsorption; promotes diuresis | Effective at low doses; significant BP reduction observed |
Fluid Retention | Reduces excess fluid in heart failure | Enhanced efficacy when combined with spironolactone |
Cataract Protection | Potential protective effects against cataracts | Case-control studies suggest similar benefits as analgesics |
Chagas Disease Treatment | Antiparasitic activity against Trypanosoma cruzi | In vitro growth inhibition; potential for drug repurposing |
Mécanisme D'action
Cyclopenthiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron . This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water . The reduction in blood volume results in a decrease in blood pressure. This compound also has a positive allosteric modulation effect on AMPA-A receptors .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrochlorothiazide : Un autre diurétique thiazidique avec des propriétés antihypertensives similaires.
Chlorothiazide : Utilisé pour le traitement de l'hypertension artérielle et de l'œdème.
Bendroflumethiazide : Connu pour sa longue durée d'action dans la gestion de l'hypertension artérielle.
Unicité du cyclopenthiazide
Le this compound est unique en raison de sa forte puissance et de son efficacité à faibles doses. Il a un profil métabolique favorable, ce qui le rend adapté à une utilisation à long terme dans la gestion de l'hypertension artérielle . De plus, son effet de modulation allostérique positive sur les récepteurs AMPA-A le distingue des autres diurétiques thiazidiques .
Activité Biologique
Cyclopenthiazide is a thiazide diuretic recognized for its antihypertensive properties. This compound, classified under benzothiadiazines, primarily functions by inhibiting sodium chloride reabsorption in the distal renal tubules, thereby increasing urine output and reducing blood pressure. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Chemical Formula : C₁₃H₁₈ClN₃O₄S₂
- Molecular Weight : 379.88 g/mol
- CAS Number : 742-20-1
- Melting Point : 238-242 °C
- Boiling Point : 605.6 °C at 760 mmHg
- Density : 1.5 g/cm³
This compound operates by:
- Inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.
- Increasing the excretion of sodium and chloride ions, which leads to an increase in urine production (diuresis) and a subsequent reduction in blood volume and blood pressure .
Antihypertensive Activity
A double-blind, placebo-controlled study evaluated the effects of this compound on patients with mild essential hypertension. The study involved 53 participants who were administered doses of 50, 125, or 500 micrograms over eight weeks. Key findings included:
- Significant reductions in systolic and diastolic blood pressures for doses of 125 and 500 micrograms compared to placebo.
- The highest dose (500 micrograms) led to a notable decrease in serum potassium levels and an increase in serum urate levels .
Lipid Profile Effects
In another study assessing the impact of this compound on lipid profiles, no significant changes were observed in triglycerides or cholesterol levels among patients treated with this diuretic compared to controls. This suggests that this compound does not adversely affect lipid metabolism .
Case Study on Cataract Risk
A case-control study conducted in Oxfordshire indicated that this compound might provide protective effects against cataract formation. This was noted alongside other medications that also exhibited protective characteristics against cataracts .
Combination Therapy Studies
Research has explored this compound's role in combination therapies for various conditions. For instance, it has been investigated alongside other antihypertensives such as oxprenolol, revealing no significant adverse effects on lipid profiles while effectively managing hypertension .
Data Summary Table
Study/Case | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Hypertension Study | 53 patients | 50, 125, 500 µg | 8 weeks | Significant BP reduction |
Lipid Profile Study | 20 patients | 0.25 mg - 0.5 mg | 8 weeks | No significant lipid changes |
Cataract Risk Study | Patients in Oxfordshire | N/A | N/A | Protective effect noted |
Propriétés
IUPAC Name |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKPTRYDKTTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022868 | |
Record name | Cyclopenthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742-20-1, 96783-05-0, 96783-06-1 | |
Record name | Cyclopenthiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenthiazide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cyclopenthiazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopenthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenthiazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPENTHIAZIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPENTHIAZIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.